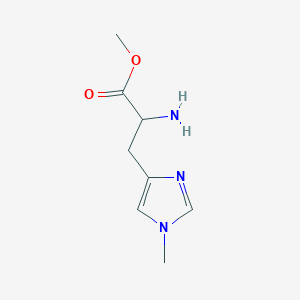

Methyl 2-azanyl-3-(1-methylimidazol-4-yl)propanoate

Beschreibung

Methyl 2-azanyl-3-(1-methylimidazol-4-yl)propanoate is a synthetic organic compound featuring a propanoate backbone substituted with a 2-azanyl (amino) group and a 1-methylimidazol-4-yl moiety.

Eigenschaften

Molekularformel |

C8H13N3O2 |

|---|---|

Molekulargewicht |

183.21 g/mol |

IUPAC-Name |

methyl 2-amino-3-(1-methylimidazol-4-yl)propanoate |

InChI |

InChI=1S/C8H13N3O2/c1-11-4-6(10-5-11)3-7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3 |

InChI-Schlüssel |

PQEAVIKJSKOOHN-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C(N=C1)CC(C(=O)OC)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate may involve more efficient and scalable processes. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in enzyme catalysis and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and catalysis. The amino group can form hydrogen bonds, affecting protein structure and function. These interactions are crucial for the compound’s biological and chemical effects.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Gaps

- Experimental Data: No peer-reviewed studies directly investigating Methyl 2-azanyl-3-(1-methylimidazol-4-yl)propanoate were identified. Comparisons rely on structural extrapolation and data from analogues like 331-38-4 .

- Theoretical Modeling : Molecular docking studies could predict interactions with imidazole-binding targets (e.g., cytochrome P450 enzymes), but such analyses are absent in accessible literature.

Biologische Aktivität

Methyl 2-azanyl-3-(1-methylimidazol-4-yl)propanoate, also known as methyl 2-amino-3-(1-methylimidazol-4-yl)propanoate, is an organic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of methyl 2-azanyl-3-(1-methylimidazol-4-yl)propanoate is . The compound contains a propanoate group and an imidazole ring, which are critical for its biological properties. The presence of a methyl group on the imidazole ring enhances its lipophilicity, potentially influencing its pharmacokinetic profile.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit notable antimicrobial properties. Methyl 2-azanyl-3-(1-methylimidazol-4-yl)propanoate has been investigated for its ability to inhibit the growth of various pathogens. The imidazole moiety is known to disrupt microbial cell membranes, contributing to its efficacy against bacteria and fungi.

2. Neuroprotective Effects

Studies have suggested potential neuroprotective effects of this compound, possibly linked to its ability to modulate neurotransmitter systems. The imidazole ring may interact with receptors in the central nervous system, offering protective benefits against neurodegenerative diseases.

3. Antioxidant Properties

Methyl 2-azanyl-3-(1-methylimidazol-4-yl)propanoate has demonstrated antioxidant activity, which is crucial in combating oxidative stress within biological systems. This property may enhance cellular resilience against damage from free radicals, making it a candidate for therapeutic applications in conditions related to oxidative stress.

Synthesis Methods

The synthesis of methyl 2-azanyl-3-(1-methylimidazol-4-yl)propanoate can be achieved through various chemical pathways. Common methods include:

- Condensation Reactions : Involving the reaction between appropriate amines and carboxylic acids.

- Substitution Reactions : Utilizing nucleophilic substitution to introduce the imidazole ring onto the propanoate scaffold.

These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Comparative Analysis with Related Compounds

The following table compares methyl 2-azanyl-3-(1-methylimidazol-4-yl)propanoate with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate | Similar structure but lacks the methyl group on the imidazole | |

| Methyl histidine | Contains an imidazole ring; involved in protein synthesis | |

| Methyl 2-aminoacrylate | Different functional groups but related in amino acid metabolism |

This comparison highlights the unique aspects of methyl 2-azanyl-3-(1-methylimidazol-4-yl)propanoate, particularly its specific combination of functional groups that may confer distinct biological activities not found in other similar compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profile of methyl 2-azanyl-3-(1-methylimidazol-4-yl)propanoate:

Study A: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting a promising application in treating infections caused by resistant strains.

Study B: Neuroprotection in Animal Models

In a neuroprotection study using rodent models, administration of methyl 2-azanyl-3-(1-methylimidazol-4-yl)propanoate resulted in reduced neuronal loss following induced oxidative stress. Behavioral assessments indicated improved cognitive function post-treatment, supporting its potential as a therapeutic agent for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.